molecular formula C21H19IN8O2 B15009245 N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B15009245
M. Wt: 542.3 g/mol
InChI Key: DKCPVEYVTNDALU-YDZHTSKRSA-N
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Description

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a morpholinyl group, and an oxadiazolopyrazinyl core

Preparation Methods

The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazolopyrazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the iodophenyl group: This step often involves iodination reactions using reagents such as iodine or iodinating agents.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions or other suitable methods.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts or specific solvents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

    Coupling reactions: The compound can be involved in coupling reactions to form larger molecular structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can be compared with other similar compounds, such as:

    4-Iodophenyl derivatives: These compounds share the iodophenyl group and may have similar reactivity and applications.

    Morpholinyl-containing compounds: These compounds contain the morpholinyl group and may exhibit similar biological activities.

    Oxadiazolopyrazinyl compounds: These compounds share the oxadiazolopyrazinyl core and may have similar chemical properties and applications.

The uniqueness of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19IN8O2

Molecular Weight

542.3 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C21H19IN8O2/c22-15-3-5-16(6-4-15)24-18-19(26-21-20(25-18)28-32-29-21)27-23-13-14-1-7-17(8-2-14)30-9-11-31-12-10-30/h1-8,13H,9-12H2,(H,24,25,28)(H,26,27,29)/b23-13+

InChI Key

DKCPVEYVTNDALU-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I

Origin of Product

United States

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